molecular formula C16H23NO5 B13170961 (2S)-2-[(S)-[(ethoxycarbonyl)amino](4-methoxyphenyl)methyl]-3-methylbutanoic acid

(2S)-2-[(S)-[(ethoxycarbonyl)amino](4-methoxyphenyl)methyl]-3-methylbutanoic acid

Cat. No.: B13170961
M. Wt: 309.36 g/mol
InChI Key: MBOBAPDEUFSDCI-UONOGXRCSA-N
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Description

(2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes an ethoxycarbonyl group, an amino group, a methoxyphenyl group, and a methylbutanoic acid backbone. Its unique stereochemistry makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the chiral centers. Common synthetic routes may involve the use of starting materials such as 4-methoxybenzaldehyde, ethyl chloroformate, and various amino acids. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or methoxyphenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid: Similar structure but with a chloro group instead of a methoxy group.

    (2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of (2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxy group, in particular, may influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2S)-2-[(S)-(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]-3-methylbutanoic acid

InChI

InChI=1S/C16H23NO5/c1-5-22-16(20)17-14(13(10(2)3)15(18)19)11-6-8-12(21-4)9-7-11/h6-10,13-14H,5H2,1-4H3,(H,17,20)(H,18,19)/t13-,14+/m0/s1

InChI Key

MBOBAPDEUFSDCI-UONOGXRCSA-N

Isomeric SMILES

CCOC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@H](C(C)C)C(=O)O

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C(C)C)C(=O)O

Origin of Product

United States

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